1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol
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Overview
Description
1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol is a complex organic compound featuring a piperidine ring substituted with a hydroxypentyl group and a pentan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with a suitable alkyl halide, followed by hydroxylation. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, while protecting groups may be employed to prevent unwanted side reactions during the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkanes using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: SOCl2 or PBr3 under anhydrous conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry
In chemistry, 1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
Medically, derivatives of this compound could be explored for their potential therapeutic effects. Piperidine derivatives are known for their pharmacological activities, including analgesic and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its functional groups that allow for various chemical modifications.
Mechanism of Action
The mechanism of action of 1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[6-(2-Hydroxyethyl)piperidin-2-yl]ethanol: Similar structure but with shorter alkyl chains.
1-[6-(2-Hydroxypropyl)piperidin-2-yl]propan-2-ol: Contains a propyl group instead of a pentyl group.
1-[6-(2-Hydroxybutyl)piperidin-2-yl]butan-2-ol: Features a butyl group instead of a pentyl group.
Uniqueness
1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol is unique due to its specific combination of functional groups and chain lengths, which can result in distinct chemical and biological properties compared to its analogues. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[6-(2-hydroxypentyl)piperidin-2-yl]pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYAQIAFYRYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCC(N1)CC(CCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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